molecular formula C21H15N5O3S B2807666 (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide CAS No. 561294-90-4

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide

Cat. No. B2807666
M. Wt: 417.44
InChI Key: DSRDTGFYPOADAB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities and are often used in the design of medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrimidine derivatives are typically synthesized through a series of chemical reactions involving the pyrimidine moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Pyridine and Pyrimidine Derivatives Synthesis : The compound serves as an intermediate in the synthesis of pyridine and pyrimidine derivatives, which are crucial for developing pharmaceuticals and agrochemicals. For instance, reactions involving malononitrile and cyanamide yield pyridin-2-ones and pyrimidin-2-ones, respectively, indicating its versatility in synthesizing heterocyclic compounds (Gewald et al., 1982).

Antimicrobial Activity

  • Synthesis for Antimicrobial Agents : Derivatives of the compound have been explored for their antimicrobial properties. Research demonstrates the potential of these derivatives in creating new antimicrobial agents, highlighting their importance in medical chemistry and drug development (Bondock et al., 2008).

Electrophilic Cyclization

  • Regioselective Electrophilic Cyclization : Studies have shown that derivatives of the compound undergo regioselective electrophilic cyclization, leading to the synthesis of complex heterocyclic structures. This process is significant for constructing molecular diversity in chemical synthesis (Kut et al., 2020).

Biological Activity

  • Synthesis of Novel Heterocycles with Biological Activity : The compound is used as a key intermediate in the synthesis of heterocycles incorporating antipyrine moiety, which have shown a range of biological activities including antimicrobial effects. This underscores its utility in the development of biologically active molecules (Bondock et al., 2008).

Nitrile and Non-nitrile Pyridine Products

  • Synthesis of Nitrile and Non-nitrile Pyridine Products : The reaction of similar compounds with methyl 3-oxobutanoate demonstrates the versatility of these compounds in generating a variety of nitrile and non-nitrile pyridine products, which are useful intermediates in organic synthesis and pharmaceutical development (O'callaghan et al., 1999).

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDTGFYPOADAB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide

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